IMPDH Substrate Kinetics: 2-Cl-IMP vs. 2-F-IMP vs. Natural IMP
2-Chloroinosine 5'-monophosphate (2-Cl-IMP) is a substrate for human type II IMPDH, undergoing a unique NAD-independent dehalogenation reaction to form XMP. Its kinetic parameters differ from both the natural substrate (IMP) and the analogous 2-fluoro derivative (2-F-IMP). For 2-Cl-IMP, the turnover number (kcat) is 0.049 s⁻¹ and the Michaelis constant (Km) is 48 µM. In comparison, the natural substrate IMP has a kcat of 0.25 s⁻¹ and a Km of 4.1 µM under identical assay conditions (25 °C). The 2-fluoro analog (2-F-IMP) exhibits a kcat of 0.058 s⁻¹ and a Km of 62 µM. [1]
| Evidence Dimension | Enzymatic activity with human IMPDH type II |
|---|---|
| Target Compound Data | kcat = 0.049 s⁻¹; Km = 48 µM |
| Comparator Or Baseline | Natural IMP: kcat = 0.25 s⁻¹; Km = 4.1 µM; 2-F-IMP: kcat = 0.058 s⁻¹; Km = 62 µM |
| Quantified Difference | 2-Cl-IMP has a ~5-fold lower kcat and ~12-fold higher Km than IMP; similar kcat to 2-F-IMP but 23% lower Km. |
| Conditions | In vitro enzyme assay with purified human type II IMPDH at 25 °C, pH 8.0. |
Why This Matters
This quantitative kinetic profile demonstrates that 2-Cl-IMP is a distinct and specific probe for studying the hydrolytic dehalogenation mechanism of IMPDH, which is mechanistically separate from its physiological dehydrogenase activity.
- [1] Antonino LC, Wu JC. Human IMP dehydrogenase catalyzes the dehalogenation of 2-fluoro- and 2-chloroinosine 5'-monophosphate in the absence of NAD. Biochemistry. 1994;33(7):1753-9. View Source
